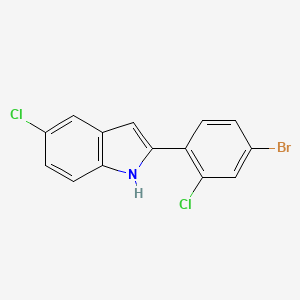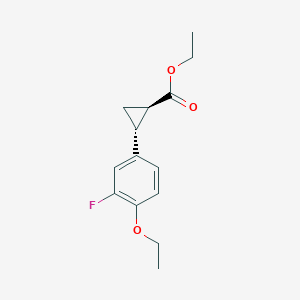
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- is an organic compound with a unique structure that includes a cyclopentane ring substituted with a bromine atom and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- typically involves the bromination of cyclopentanecarboxylic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification is usually carried out using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the bromination and esterification reactions in a controlled manner, ensuring high selectivity and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanemethanol derivatives.
Oxidation: Cyclopentanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid, 3-chloro-, methyl ester: Similar structure but with a chlorine atom instead of bromine.
Cyclopentanecarboxylic acid, 3-fluoro-, methyl ester: Similar structure but with a fluorine atom instead of bromine.
Cyclopentanecarboxylic acid, 3-iodo-, methyl ester: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions and stability, making it a valuable intermediate in various chemical and biological processes .
Propiedades
IUPAC Name |
methyl (1R,3R)-3-bromocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNSTTSIQITBMQ-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-Bromo-2-chlorophenyl)-5-fluoro-3-methylindol-1-yl]acetic acid](/img/structure/B8065191.png)
![Methyl 2-[2-(4-bromo-2-methylphenyl)-5-chloro-6-fluoro-3-methylindol-1-yl]acetate](/img/structure/B8065193.png)
![Methyl 4-[(5-methoxy-3-methylpyrazol-1-yl)methyl]benzoate](/img/structure/B8065201.png)
![(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2,4-oxadiazol-5-yl]pyrrolidine-3-carboxylic acid](/img/structure/B8065213.png)
![(2S)-1-[(2R)-1-pent-4-ynoylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8065220.png)
![Tert-butyl 8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B8065233.png)

![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate](/img/structure/B8065252.png)

![[(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B8065262.png)




